2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide
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Overview
Description
2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The structural variations among fentanyl-related substances can impart profound pharmacological differences, especially with respect to potency and efficacy .
Preparation Methods
The synthesis of 2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide typically involves the reaction of 3-methylpiperidine with a suitable acylating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogues.
Biology: The compound is studied for its interaction with opioid receptors and its effects on cellular pathways.
Medicine: It is investigated for its potential use in pain management and anesthesia.
Industry: The compound is used in the development of new analgesic drugs and in forensic toxicology.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide involves its binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to pain modulation and signal transduction .
Comparison with Similar Compounds
2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide can be compared with other fentanyl analogues such as:
2-Fluoroisobutyrfentanyl: Known for its high potency and efficacy.
2-Methylacetylfentanyl: Similar in structure but with different pharmacological properties.
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)11(14)13-7-10-4-5-12-6-9(10)3/h8-10,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
SBYSZWOYBWFAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1CNC(=O)C(C)C |
Origin of Product |
United States |
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